molecular formula C6H5BrClNO B1323122 (5-Bromo-2-chloropyridin-3-yl)methanol CAS No. 742100-75-0

(5-Bromo-2-chloropyridin-3-yl)methanol

Cat. No. B1323122
M. Wt: 222.47 g/mol
InChI Key: ZZGSPGXWLOYKFH-UHFFFAOYSA-N
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Patent
US09108944B2

Procedure details

To a mixture of NaBH4 (5.8 g, 152.6 mmol, 4 eq) and anhydrous CaCl2 (16.9 g, 152.6 mmol) in dry DCM (100 mL) at 0° C., was added slowly methyl 5-bromo-2-chloronicotinate (9.5 g, 38.15 mmol). The resulting mixture was stirred at room temperature for 12 h. Water was added to the reaction mixture at 0° C. The organic layer was separated, dried over sodium sulfate, and concentrated in vacuo, to afford 6.8 g (crude) of (5-bromo-2-chloropyridin-3-yl)methanol, which was used in the next step without further purification. LCMS [M+H]+ 223.1.
Name
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
16.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Cl-].[Cl-].[Ca+2].[Br:6][C:7]1[CH:8]=[N:9][C:10]([Cl:17])=[C:11]([CH:16]=1)[C:12](OC)=[O:13].O>C(Cl)Cl>[Br:6][C:7]1[CH:16]=[C:11]([CH2:12][OH:13])[C:10]([Cl:17])=[N:9][CH:8]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
16.9 g
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
9.5 g
Type
reactant
Smiles
BrC=1C=NC(=C(C(=O)OC)C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)Cl)CO
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.